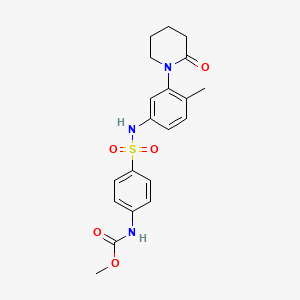
methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a carbamate, a sulfamoyl, and a piperidinone. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the resources I have.Aplicaciones Científicas De Investigación
Biological and Nonbiological Modifications of Carbamates
Carbamates, including structures similar to the one , undergo a range of biological and nonbiological modifications that impact their utility in different scientific applications. These modifications include hydrolysis, oxidation, dealkylation, and conjugation processes in animals, plants, and insects, leading to the formation of products that can be conjugated, stored, or excreted. Specific examples like carbaryl, carbofuran, aldicarb, and methomyl show varied metabolic pathways, including hydroxylation and hydrolysis, demonstrating the diverse reactivity of carbamates in biological systems (Knaak Jb, 1971).
Chemical Synthesis and Transformations
Methylcarbamates serve as key intermediates in the synthesis of various chemical entities. For instance, the oxidation of methyl (4-acetylphenyl)carbamate leads to methyl [4-(oxoacetyl)phenyl]carbamate, which upon further reactions can yield complex molecules with potential biological activities. These synthetic routes illustrate the versatility of carbamates in chemical synthesis, providing pathways to novel compounds (A. V. Velikorodov, E. Shustova, 2017).
Antimicrobial Activity and Biological Interactions
Carbamates also exhibit significant biological activities, including antimicrobial effects. Novel structures derived from carbamate chemistry have shown potent and selective activities against specific pathogens like Helicobacter pylori, suggesting their potential as therapeutic agents. These findings underscore the importance of carbamate compounds in developing new drugs with specific biological targets (D. Carcanague et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[4-[[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-6-7-16(13-18(14)23-12-4-3-5-19(23)24)22-29(26,27)17-10-8-15(9-11-17)21-20(25)28-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOETDYKJJTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

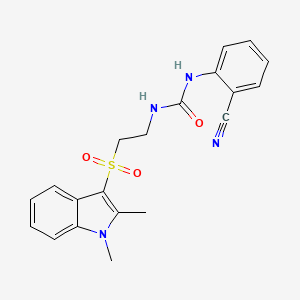
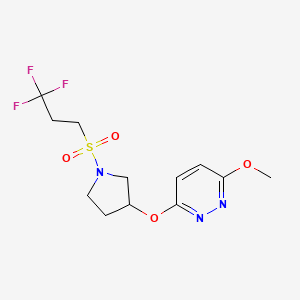
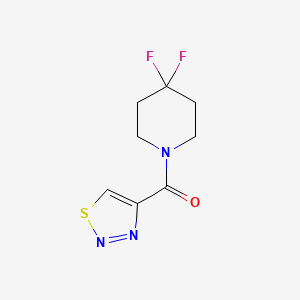
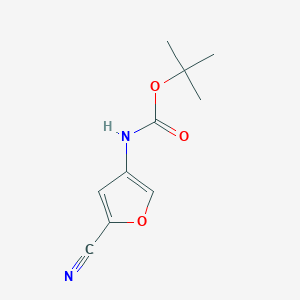
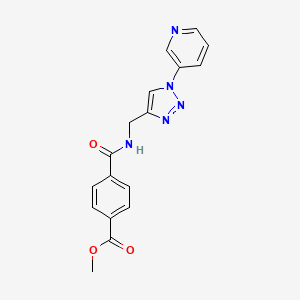
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)
![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)
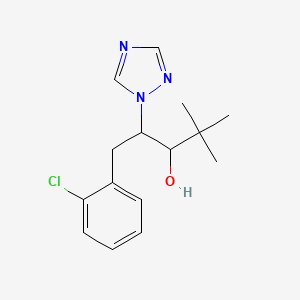
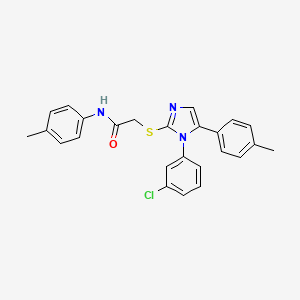
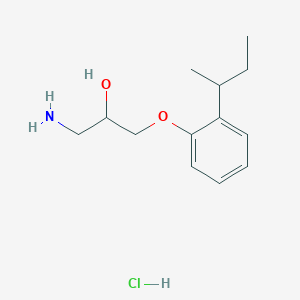
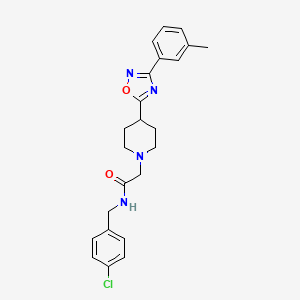
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2607278.png)